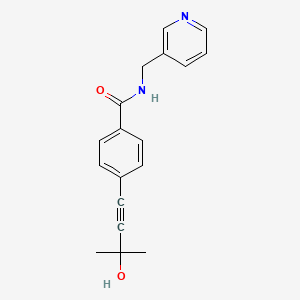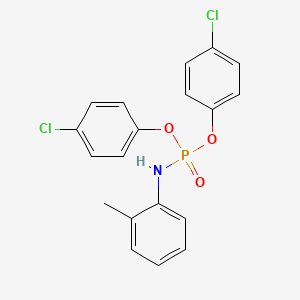
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide, also known as HMB, is a compound that has gained increasing attention in the scientific community due to its potential applications in various fields. HMB is a derivative of the amino acid leucine and is naturally produced in the body during the metabolism of leucine.
Wissenschaftliche Forschungsanwendungen
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide has been studied for its potential applications in various fields, including sports nutrition, muscle wasting diseases, and cancer. In sports nutrition, this compound has been shown to improve muscle strength, muscle mass, and exercise performance. In muscle wasting diseases such as cancer cachexia, this compound has been shown to improve muscle mass and function. In cancer, this compound has been studied for its potential anti-cancer effects.
Wirkmechanismus
The exact mechanism of action of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it is believed that this compound works by activating the mTOR pathway, which is involved in protein synthesis and muscle growth. This compound also has anti-inflammatory effects, which may contribute to its muscle-building effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In muscle cells, this compound increases protein synthesis and decreases protein breakdown, leading to increased muscle mass. This compound also has anti-inflammatory effects, which may contribute to its muscle-building effects. In cancer cells, this compound has been shown to inhibit cell growth and induce cell death.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. This compound is also readily available for purchase from chemical suppliers. However, one limitation of this compound research is that it can be expensive to use in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
For 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide research include exploring its potential anti-cancer effects, studying its effects on muscle function in older adults, and fully understanding its mechanism of action.
Synthesemethoden
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide can be synthesized through a multistep process starting from leucine. The first step involves the conversion of leucine to α-ketoisocaproic acid (KIC) through transamination. KIC is then converted to α-hydroxyisocaproic acid (HICA) through reduction. HICA is then reacted with acetylene to form this compound.
Eigenschaften
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,22)10-9-14-5-7-16(8-6-14)17(21)20-13-15-4-3-11-19-12-15/h3-8,11-12,22H,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBINXAHBTHGQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide](/img/structure/B5226639.png)
![N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5226646.png)
![3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5226649.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)
![ethyl 4-[4-(3-bromobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5226662.png)
![4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5226676.png)
![8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one](/img/structure/B5226685.png)

![N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide](/img/structure/B5226706.png)
![3-({[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226714.png)
![3-(4-chlorophenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226718.png)
![(4-(2-chlorobenzyl)-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5226722.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5226728.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5226734.png)
